molecular formula C24H26N2O4 B2549719 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-70-8

2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2549719
CAS No.: 631889-70-8
M. Wt: 406.482
InChI Key: KFNSIXGYIONWMI-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , often abbreviated as DMDP, is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This complex organic molecule features a unique chromeno-pyrrole structure and possesses a molecular weight of approximately 408.45 g/mol. The presence of various functional groups, including a dimethylamino group and a methoxyphenyl moiety, suggests significant potential for biological activity.

Research indicates that compounds structurally related to DMDP exhibit diverse biological activities. These include:

  • Antioxidant Activity : Similar chromeno[2,3-c]pyrroles have demonstrated antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions.
  • Enzyme Inhibition : Some derivatives are known to inhibit key enzymes such as glucokinase and proteases associated with viral infections like SARS-CoV-2 .
  • Cellular Interaction : Binding affinity studies suggest that DMDP may interact with specific biological targets, influencing cellular pathways relevant to disease processes.

Structure-Activity Relationship (SAR)

Understanding the relationship between DMDP's chemical structure and its biological activity is crucial for drug discovery. Modifications at various positions on the molecule can significantly alter its pharmacological properties. For instance:

Structural Feature Modification Impact on Activity
Dimethylamino GroupPresence/AbsenceAffects binding affinity and reactivity
Methoxy GroupPosition VariationsInfluences solubility and bioavailability
Substituents on Aromatic RingDifferent GroupsAlters interaction with biological targets

Case Study 1: Antiviral Activity

A study highlighted the antiviral potential of chromeno[2,3-c]pyrrole derivatives against SARS-CoV-2. DMDP was evaluated for its ability to inhibit the main protease (Mpro) of the virus. The results indicated that modifications enhancing hydrophobic interactions improved inhibitory efficacy .

Case Study 2: Antioxidant Efficacy

In another investigation, derivatives similar to DMDP were assessed for their antioxidant capabilities using DPPH radical scavenging assays. The findings revealed that certain structural modifications led to enhanced radical scavenging activity, suggesting a promising avenue for developing antioxidant therapeutics.

Synthesis and Characterization

The synthesis of DMDP can be achieved through various methodologies, including multicomponent reactions that allow for the introduction of diverse substituents under mild conditions. A notable synthetic route involves:

  • Reagents : Utilizing methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates and aryl aldehydes.
  • Conditions : Conducting reactions at controlled temperatures to optimize yield and purity.
  • Purification : Isolating products via crystallization techniques rather than chromatography to maintain structural integrity.

The success rate for synthesizing DMDP derivatives was reported at approximately 92%, with yields typically ranging from 43% to 86% depending on the specific reaction conditions employed .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-14-12-18-19(13-15(14)2)30-23-20(22(18)27)21(16-6-8-17(29-5)9-7-16)26(24(23)28)11-10-25(3)4/h6-9,12-13,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNSIXGYIONWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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